1-Chloro-3-(difluoromethoxy)-2,4-difluoro-benzene
Overview
Description
1-Chloro-3-(difluoromethoxy)-2,4-difluoro-benzene is an organic compound with the molecular formula C7H3ClF4O. This compound is part of the benzene derivatives family, characterized by the presence of chlorine, fluorine, and difluoromethoxy groups attached to the benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where a benzene derivative undergoes substitution reactions with chlorinating and fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes, starting from readily available raw materials.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(difluoromethoxy)-2,4-difluoro-benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form hydro derivatives.
Common Reagents and Conditions
Chlorinating Agents: Chlorine gas (Cl2) or thionyl chloride (SOCl2) are commonly used for chlorination.
Fluorinating Agents: Hydrogen fluoride (HF) or fluorine gas (F2) are used for introducing fluorine atoms.
Reaction Conditions: These reactions typically require controlled temperatures and the presence of catalysts to achieve high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce quinones .
Scientific Research Applications
1-Chloro-3-(difluoromethoxy)-2,4-difluoro-benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Chloro-3-(difluoromethoxy)-2,4-difluoro-benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-fluoro-2-methoxybenzene: Similar in structure but with a methoxy group instead of a difluoromethoxy group.
1-Chloro-3,3,3-trifluoropropene: Contains a trifluoropropene group instead of a difluoromethoxy group.
Uniqueness
1-Chloro-3-(difluoromethoxy)-2,4-difluoro-benzene is unique due to the presence of both chlorine and multiple fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it valuable in various applications where such properties are desired .
Properties
IUPAC Name |
1-chloro-3-(difluoromethoxy)-2,4-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O/c8-3-1-2-4(9)6(5(3)10)13-7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAMKJSHWSKXCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301221430 | |
Record name | Benzene, 1-chloro-3-(difluoromethoxy)-2,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301221430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261769-13-4 | |
Record name | Benzene, 1-chloro-3-(difluoromethoxy)-2,4-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261769-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-3-(difluoromethoxy)-2,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301221430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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